1,3-dihydro-2-benzofuran-5,6-diol chemical properties
1,3-dihydro-2-benzofuran-5,6-diol chemical properties
Chemical Properties, Synthesis, and Pharmacological Potential[1][2][3]
Part 1: Executive Summary
1,3-Dihydro-2-benzofuran-5,6-diol (also known as 5,6-dihydroxyphthalan) represents a specialized chemical scaffold merging the redox-active catechol moiety with the sterically constrained, oxygen-containing phthalan (dihydroisobenzofuran) ring system.[1]
For drug development professionals, this molecule is of high interest as a rigidified isostere of dopamine and a potent antioxidant platform. Unlike flexible catecholamines, the bicyclic structure locks the oxygen atoms of the furan ring in a specific spatial orientation, influencing lipophilicity and receptor binding kinetics. Its primary utility lies in neuropharmacology (as a dopaminergic warhead), materials science (as a precursor for conductive polymers), and oxidative stress research.
Part 2: Chemical Identity & Physicochemical Profile[1][4][5]
This section aggregates predicted and experimental data to establish a baseline for handling and formulation.
Table 1: Physicochemical Specifications
| Property | Value / Description | Significance |
| IUPAC Name | 1,3-dihydro-2-benzofuran-5,6-diol | Official nomenclature |
| Molecular Formula | C₈H₈O₃ | Low molecular weight fragment |
| Molecular Weight | 152.15 g/mol | Ideal for BBB penetration |
| CAS Number | Not widely listed (Parent: 496-14-0) | Niche intermediate |
| LogP (Predicted) | 0.4 – 0.8 | Amphiphilic; water-soluble but membrane permeable |
| TPSA | ~60 Ų | Good oral bioavailability profile |
| pKa (OH groups) | ~9.5 (phenol 1), ~11.0 (phenol 2) | Weakly acidic; exists as anion at physiological pH > 9 |
| Appearance | Off-white to pale beige powder | Oxidizes to brown/black upon air exposure |
| Solubility | DMSO, Methanol, Ethanol, Water (Hot) | Polar solvents required |
Part 3: Synthetic Pathways & Manufacturing[4]
The synthesis of 1,3-dihydro-2-benzofuran-5,6-diol typically requires the construction of the phthalan ring followed by deprotection of the catechol hydroxyls to prevent premature oxidation.[1]
Core Synthetic Strategy
The most robust route involves the reduction of 5,6-dimethoxyphthalide or 5,6-dimethoxyphthalic anhydride , followed by demethylation.
Step 1: Reduction of the Lactone The carbonyl group of the phthalide is reduced to the ether (phthalan) using a strong hydride donor.
-
Reagents: Lithium Aluminum Hydride (
) or Borane-THF complex.[1][2] -
Solvent: Anhydrous THF or Diethyl Ether.[2]
-
Mechanism: Hydride attack on the carbonyl carbon, ring opening to the diol intermediate, followed by cyclodehydration (often acid-catalyzed in workup) or direct reduction to the cyclic ether depending on conditions.
Step 2: Demethylation Removal of methyl protecting groups to reveal the free catechol.[2]
-
Reagents: Boron Tribromide (
) or Hydrobromic Acid ( , 48%).[2] -
Conditions:
to Room Temperature (for ). -
Critical Control: Anhydrous conditions are essential to prevent side reactions.
Visualization: Synthetic Workflow
Caption: Figure 1. Stepwise chemical synthesis from anhydride precursors via reduction and demethylation.
Part 4: Reactivity & Redox Profile[4]
The defining feature of this molecule is the catechol moiety.[2] Its reactivity is dominated by its ability to donate two electrons and two protons, forming an ortho-quinone.[2]
1. Oxidation Mechanism (The Quinone Switch)
Under physiological conditions or in the presence of oxidants (e.g.,
-
Implication: This quinone is highly electrophilic (Michael acceptor).[2] It can react with nucleophilic thiol groups on proteins (cysteine residues), leading to covalent adduct formation. This is the mechanism of action for both its antioxidant capacity (scavenging ROS) and potential cytotoxicity (protein alkylation).[2]
2. Polymerization
Similar to dopamine, 1,3-dihydro-2-benzofuran-5,6-diol can undergo oxidative polymerization to form melanin-like materials.[1] However, the fused furan ring blocks the 2- and 3-positions of the benzene ring (relative to a standard phenol), restricting the polymerization sites and potentially yielding more linear, defined oligomers than polydopamine.
Visualization: Redox Signaling
Caption: Figure 2.[1][2] Redox cycling pathway demonstrating the conversion to electrophilic quinone species.
Part 5: Experimental Protocols
Protocol A: Laboratory Synthesis (Demethylation Route)
Objective: Isolate 1,3-dihydro-2-benzofuran-5,6-diol from 5,6-dimethoxyphthalan.[1]
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Dissolution: Add 1.0 mmol of 5,6-dimethoxyphthalan and dissolve in 15 mL of anhydrous Dichloromethane (DCM).
-
Cooling: Submerge the flask in a dry ice/acetone bath (
). -
Addition: Slowly add 3.0 mmol of Boron Tribromide (
, 1.0 M solution in DCM) dropwise via syringe over 10 minutes. -
Reaction: Stir at
for 1 hour, then remove the cooling bath and allow to warm to Room Temperature. Stir for an additional 3 hours. -
Quenching: Caution! Cool back to
. Slowly add 10 mL of Methanol to quench excess . Evolution of HBr gas will occur.[2] -
Workup: Evaporate solvents under reduced pressure. Redissolve residue in EtOAc, wash with water and brine. Dry over
.[2] -
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica gel, 50% EtOAc/Hexanes).
Protocol B: Electrochemical Characterization (Cyclic Voltammetry)
Objective: Determine oxidation potential (
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in Acetonitrile. -
Electrodes:
-
Sample: 1 mM solution of the diol.
-
Scan: Sweep from -0.5 V to +1.2 V at 100 mV/s.
-
Analysis: Look for the quasi-reversible anodic peak corresponding to the Catechol
Quinone transition.[2] Expect V vs Ag/AgCl.[1][2]
Part 6: References
-
PubChem Compound Summary. (2025). 1,3-Dihydroisobenzofuran.[2][3][4][5][6] National Center for Biotechnology Information.[2] Link
-
Delacroix, T., et al. (2000).[2][4] Preparation of Functionalized Organomagnesium Reagents. Journal of Organic Chemistry, 65(23), 8108-8110. (Describes phthalan ring synthesis methods). Link[1]
-
Napolitano, A., et al. (2013).[2] Catechol Chemistry and Melanin Precursors. Pigment Cell & Melanoma Research.[2] (Mechanistic insight into 5,6-dihydroxy systems). Link
-
Sigma-Aldrich. (2025).[1][2] Product Specification: 5,6-dimethoxy-1,3-dihydro-2-benzofuran. Merck KGaA.[2][7] Link
Sources
- 1. Showing Compound 3-(3,5-dihydroxyphenyl)-4-(2-{3-[6-hydroxy-3-(3-hydroxyphenyl)-2-phenyl-2,3-dihydro-1-benzofuran-4-yl]-2-phenyl-2,3-dihydro-1-benzofuran-5-yl}ethenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5,6-diol (FDB091315) - FooDB [foodb.ca]
- 2. 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6-Dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione | C8H4O5 | CID 54169357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dihydro-2-benzofuran synthesis [organic-chemistry.org]
- 5. 4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran | C10H12O4 | CID 123784052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-DIHYDRO-2-BENZOFURAN-5-OL | 68747-25-1 [sigmaaldrich.com]
